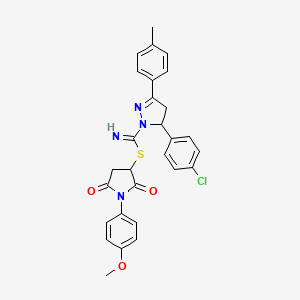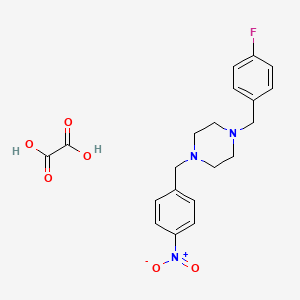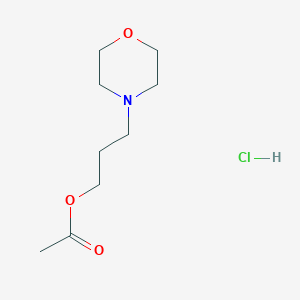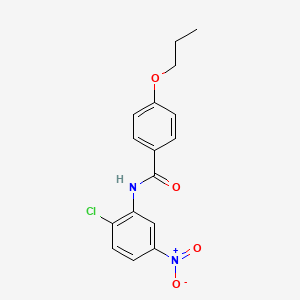
1-(4-phenylcyclohexyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-phenylcyclohexyl)-4-piperidinecarboxamide, also known as PCP, is a dissociative anesthetic drug that was first synthesized in the 1950s. It was initially developed as a surgical anesthetic, but due to its hallucinogenic and dissociative effects, it was later used recreationally. Despite its illegal status, PCP is still used in some research studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
1-(4-phenylcyclohexyl)-4-piperidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which is involved in learning and memory processes. By binding to the receptor, this compound blocks the flow of calcium ions into the neuron, which disrupts the normal functioning of the receptor. This leads to a decrease in the release of neurotransmitters such as glutamate, which can result in the dissociative and hallucinogenic effects of this compound.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including dissociation, hallucinations, and altered perception of time and space. It can also cause motor impairment, ataxia, and nystagmus. In addition, this compound can cause changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
The use of 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide in lab experiments has several advantages, including its ability to induce dissociation and hallucinations, which can be useful in studying the effects of altered states of consciousness. However, this compound also has several limitations, including its potential for abuse and toxicity, which can make it difficult to use in human studies.
Future Directions
There are several potential future directions for research on 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide, including investigating its potential therapeutic applications in the treatment of neurological disorders such as stroke and traumatic brain injury. In addition, further studies are needed to understand the long-term effects of this compound use and to develop safer and more effective treatments for this compound addiction. Finally, research on the mechanism of action of this compound may lead to the development of new drugs that target the NMDA receptor and have potential therapeutic applications.
Synthesis Methods
1-(4-phenylcyclohexyl)-4-piperidinecarboxamide can be synthesized through several methods, including the reaction of piperidine with cyclohexanone followed by reaction with phenylmagnesium bromide, or the reaction of piperidine with cyclohexanone followed by reaction with phenylacetic acid. The synthesis of this compound is complex and requires expertise in organic chemistry.
Scientific Research Applications
1-(4-phenylcyclohexyl)-4-piperidinecarboxamide has been used in scientific research to investigate its mechanism of action and potential therapeutic applications. Studies have shown that this compound acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Properties
IUPAC Name |
1-(4-phenylcyclohexyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c19-18(21)16-10-12-20(13-11-16)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-5,15-17H,6-13H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRRNSQGWYXQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4941838.png)
![3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4941846.png)
![3-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4941848.png)
![8-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B4941856.png)

![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4941870.png)
![ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4941871.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromophenoxy)acetyl]piperazine oxalate](/img/structure/B4941878.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941879.png)



